molecular formula C7H17Cl2N3O B1461647 N-methyl-2-piperazin-1-ylacetamide CAS No. 39890-41-0

N-methyl-2-piperazin-1-ylacetamide

Cat. No. B1461647
CAS RN: 39890-41-0
M. Wt: 230.13 g/mol
InChI Key: PCAYBFINZCOBFV-UHFFFAOYSA-N
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Description

“N-methyl-2-piperazin-1-ylacetamide” is a chemical compound with the CAS Number: 39890-41-0 . It has a molecular weight of 157.22 and its IUPAC name is N-methyl-2-(1-piperazinyl)acetamide .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-methyl-2-piperazin-1-ylacetamide”, has been a topic of research in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-piperazin-1-ylacetamide” is represented by the linear formula: C7H15N3O . The InChI code for this compound is 1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) .


Physical And Chemical Properties Analysis

“N-methyl-2-piperazin-1-ylacetamide” has a molecular weight of 157.22 .

Scientific Research Applications

Anticancer Activity

  • N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides have shown promising in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinomas. Compound 7k, in particular, exhibited the highest activity against these cell lines (Boddu et al., 2018).

ACAT-1 Inhibition for Disease Treatment

  • Derivatives like K-604 have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anti-Inflammatory Properties

  • Compounds like 2-(4-methyl-piperazin-1-yl)-quinoxaline have demonstrated significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw-edema model in rats (Smits et al., 2008).

Acetylcholinesterase Inhibition

  • Some piperazine-1-ylacetamide derivatives have been found effective as acetylcholinesterase inhibitors, with certain compounds showing higher inhibition rates than the standard drug donepezil (Yurttaş et al., 2013).

Leishmanicidal Activity

  • Piperazine analogs have shown strong in vitro leishmanicidal activity against Leishmania major promastigotes, outperforming the reference drug pentostam (Foroumadi et al., 2005).

Flame Retardant Applications

  • Piperazine-phosphonates derivatives have been investigated for their potential as flame retardants in cotton fabric, showing distinctive details in thermal degradation when applied as additives (Nguyen et al., 2014).

Synthesis of Flunarizine

  • Flunarizine, a drug used for treating migraines and other conditions, can be synthesized using piperazine derivatives as intermediates (Shakhmaev et al., 2016).

Luminescent Properties and Photo-Induced Electron Transfer

  • Piperazine substituted naphthalimide compounds have been synthesized, showing characteristics typical of pH probes and demonstrating fluorescence quenching by photo-induced electron transfer processes (Gan et al., 2003).

Antidepressant and Antianxiety Activities

  • Novel piperazine compounds have been synthesized and tested for antidepressant and antianxiety activities, with some showing significant activity in behavioral tests (Kumar et al., 2017).

New Manufacturing Procedure for Cetirizine

  • A new manufacturing procedure for cetirizine dihydrochloride has been developed using piperazine derivatives as intermediates (Reiter et al., 2012).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-methyl-2-piperazin-1-ylacetamide” can be found online . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

N-methyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTHHBNFPDRYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406998
Record name N-methyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-piperazin-1-ylacetamide

CAS RN

39890-41-0
Record name N-methyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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